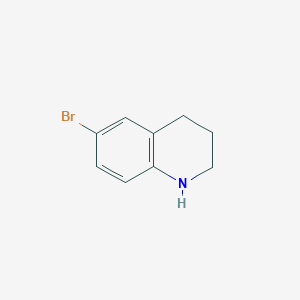

6-Bromo-1,2,3,4-tetrahydroquinoline

CAS No.: 22190-35-8

Cat. No.: VC2013667

Molecular Formula: C9H10BrN

Molecular Weight: 212.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22190-35-8 |

|---|---|

| Molecular Formula | C9H10BrN |

| Molecular Weight | 212.09 g/mol |

| IUPAC Name | 6-bromo-1,2,3,4-tetrahydroquinoline |

| Standard InChI | InChI=1S/C9H10BrN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 |

| Standard InChI Key | WEHMHBSITKCQBY-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=CC(=C2)Br)NC1 |

| Canonical SMILES | C1CC2=C(C=CC(=C2)Br)NC1 |

Introduction

Chemical Properties and Structure

Basic Information

6-Bromo-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C₉H₁₀BrN and a molecular weight of 212.09 g/mol . It is characterized by a partially reduced quinoline core structure with a bromine substituent at the 6-position. The compound is registered under CAS number 22190-35-8 .

Physical Properties

The compound typically appears as a white to yellow solid or liquid, though its color can range from orange to red, brown, or gray depending on purity and storage conditions . Below is a detailed table of its physical and chemical properties:

Structural Features

The structure of 6-Bromo-1,2,3,4-tetrahydroquinoline consists of a benzene ring fused to a partially saturated nitrogen-containing ring. The tetrahydroquinoline core features a secondary amine at position 1, with the bromine atom located at position 6 of the aromatic ring. This structural arrangement contributes to its reactivity and synthetic utility .

Synthesis Methods

Bromination of Tetrahydroquinoline

One of the most straightforward approaches for synthesizing 6-Bromo-1,2,3,4-tetrahydroquinoline involves the direct bromination of 1,2,3,4-tetrahydroquinoline. This strategy has been explored by researchers as an effective method for introducing bromine at the desired position . The reaction typically utilizes brominating agents such as bromine or N-bromosuccinimide under controlled conditions .

Alternative Synthetic Routes

Other synthetic pathways to 6-Bromo-1,2,3,4-tetrahydroquinoline have been documented in the literature. These include strategies starting from appropriately substituted anilines or other precursors. The synthesis often involves multiple steps including cyclization reactions to form the tetrahydroquinoline core followed by bromination, or alternatively, starting with pre-brominated building blocks .

Chemical Reactivity

Nucleophilic Substitution Reactions

The bromine substituent at position 6 makes 6-Bromo-1,2,3,4-tetrahydroquinoline susceptible to nucleophilic aromatic substitution reactions, particularly when activated by electron-withdrawing groups. This reactivity has been exploited in the synthesis of various quinoline derivatives. For instance, researchers have demonstrated that nitration of bromoquinolines can activate the bromine for substitution reactions with nucleophiles such as morpholine and piperazine derivatives .

Further Functionalization

The secondary amine in the tetrahydroquinoline core provides additional sites for functionalization, allowing for N-alkylation, N-acylation, and other transformations. These reactions expand the synthetic utility of 6-Bromo-1,2,3,4-tetrahydroquinoline as a versatile building block for more complex molecules .

Applications in Research and Industry

Pharmaceutical Development

6-Bromo-1,2,3,4-tetrahydroquinoline serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs targeting neurological disorders . The tetrahydroquinoline scaffold is found in numerous biologically active compounds, and the bromine substituent provides a valuable handle for further derivatization through various coupling reactions.

Derivatives and Related Compounds

Nitrated Derivatives

Researchers have demonstrated that nitration of 6-bromoquinoline yields 6-bromo-5-nitroquinoline, which serves as a precursor for further derivatization . For example, the nitro group activates the bromine for nucleophilic substitution, allowing for the synthesis of morpholinyl and piperazinyl quinolines. While this work was done on the fully aromatic quinoline system rather than the tetrahydroquinoline, similar chemistry could potentially be applied to 6-Bromo-1,2,3,4-tetrahydroquinoline.

N-Oxide Derivatives

The formation of N-oxides from bromoquinolines has been documented as a strategy for activating different positions on the quinoline ring, enabling novel derivatization pathways . This approach could potentially be extended to 6-Bromo-1,2,3,4-tetrahydroquinoline to access new chemical space.

Nitrile-Containing Derivatives

Comparison with Similar Compounds

6-Bromo-1,2,3,4-tetrahydroisoquinoline

6-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS: 226942-29-6) is an isomeric compound with the same molecular formula but a different arrangement of the nitrogen atom in the heterocyclic ring . Both compounds find applications in pharmaceutical research and organic synthesis, but their different structures lead to distinct chemical properties and reactivity patterns.

The table below compares key properties of these two isomeric compounds:

6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid represents a functionalized derivative with a carboxylic acid group at the 3-position . This additional functional group enhances the compound's utility in pharmaceutical development and provides opportunities for further derivatization. Researchers have explored its use in the synthesis of bioactive molecules, particularly in the design of compounds targeting neurological disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume